
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- is a chemical compound known for its unique structure and properties It is a derivative of valeramide, where the amide group is substituted with a 3-(dimethylamino)propyl group and a 2-propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be synthesized through a series of chemical reactions. One common method involves the amidation reaction between valeric acid derivatives and 3-(dimethylamino)propylamine. The reaction is typically catalyzed by lead acetate under solvent-free conditions, which enhances the reaction rate and yield . The reaction conditions include maintaining a temperature of around 70°C and using a stoichiometric amount of the reactants.
Industrial Production Methods
In industrial settings, the production of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts such as lead acetate or other metal-based catalysts can further enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles such as halides or amines; reaction conditions depend on the nucleophile used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The 2-propyl group can enhance the compound’s hydrophobicity, affecting its solubility and membrane permeability .
Comparación Con Compuestos Similares
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be compared with other similar compounds such as:
N-(3-(dimethylamino)propyl)methacrylamide: Used in polymer synthesis and exhibits pH-responsive properties.
N-(3-(dimethylamino)propyl)acetamide: Known for its use as a sodium channel blocker and in the synthesis of polyurethane foams.
The uniqueness of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
3116-16-3 |
|---|---|
Fórmula molecular |
C13H28N2O |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-propylpentanamide |
InChI |
InChI=1S/C13H28N2O/c1-5-8-12(9-6-2)13(16)14-10-7-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16) |
Clave InChI |
GKILOXQZQVNGNL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


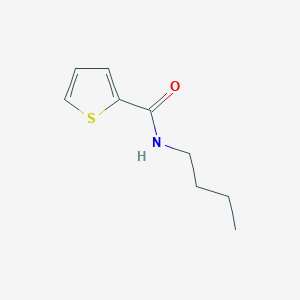
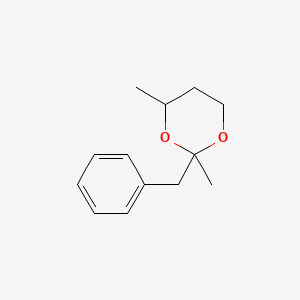
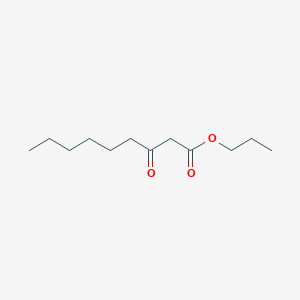
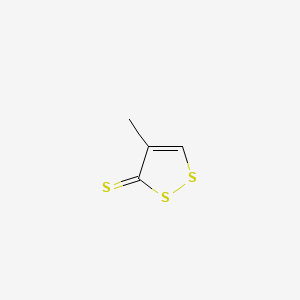

![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
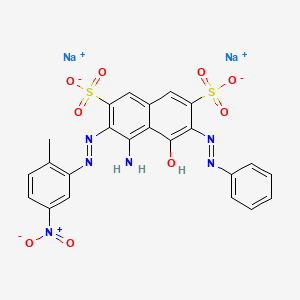
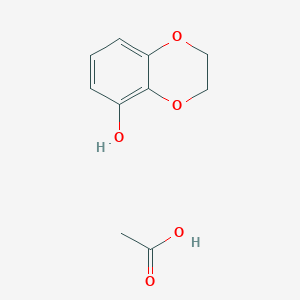
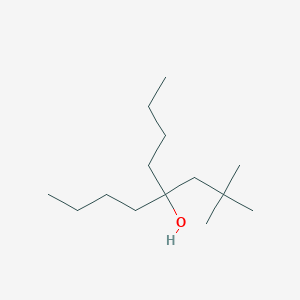

![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

